Lipophilicity Advantage: XLogP3 = 2.3 Confers Higher Predicted Membrane Permeability Relative to the 3‑Substituted Positional Isomer
The target compound exhibits a computed XLogP3‑AA value of 2.3, which is 0.6 log units higher than the 3‑substituted positional isomer 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1001518-85-9; XLogP3 = 1.7) [1]. This difference arises from the closer proximity of the carboxylic acid to the electron‑withdrawing pyrazole ring in the 2‑substituted isomer, which reduces the acid's hydrogen‑bonding capacity with water. The higher lipophilicity translates to a predicted increase in passive membrane permeability, a critical parameter for both cell‑based assay performance and oral bioavailability [2].
Δ +0.6 vs. 3-substituted isomer
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid: XLogP3 = 1.7 |
| Quantified Difference | ΔXLogP3 = +0.6 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; values sourced from PubChem (CID 17024731 vs. CID 7018486) [1] |
Why This Matters
A 0.6 log unit increase in XLogP3 predicts significantly greater passive membrane permeability, making the 2‑substituted isomer preferable for cellular target engagement assays.
- [1] PubChem. Computed Properties (XLogP3‑AA) for CID 17024731 and CID 7018486. https://pubchem.ncbi.nlm.nih.gov. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235‑248. https://doi.org/10.1517/17460441003605098. View Source
